4-Bromo-2-formylphenyl 4-chlorobenzoate
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Overview
Description
4-Bromo-2-formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C14H8BrClO3. It is used as an intermediate in organic synthesis, particularly in the preparation of compounds with specific functionalities . This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-formylphenyl 4-chlorobenzoate involves the reaction of 4-bromo-2-formylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond between the phenol and the benzoyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized on a laboratory scale due to its specialized applications . Industrial production would likely involve similar synthetic routes, optimized for larger-scale operations and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-formylphenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the formyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the formyl group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include carboxylic acids or alcohols derived from the formyl group.
Scientific Research Applications
4-Bromo-2-formylphenyl 4-chlorobenzoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylphenyl 4-chlorobenzoate involves its reactivity with various nucleophiles and electrophiles due to the presence of the bromine, chlorine, and formyl groups . These functional groups allow the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Used in the synthesis of heterocycles and liquid crystals.
4-Bromo-2-fluorobenzoic acid: Utilized in the synthesis of biaryl intermediates.
4-Bromo-2-formylphenyl 2-chlorobenzoate: Another halogenated ester with similar reactivity.
Uniqueness
4-Bromo-2-formylphenyl 4-chlorobenzoate is unique due to its specific combination of bromine, chlorine, and formyl groups, which confer distinct reactivity and versatility in organic synthesis . This makes it particularly valuable as an intermediate in the preparation of compounds with specialized functionalities .
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClO3/c15-11-3-6-13(10(7-11)8-17)19-14(18)9-1-4-12(16)5-2-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJODLVAQTMIKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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